3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-N-[4-[[4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]methyl]phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30N2O4/c1-42-34-22-28-9-5-3-7-26(28)20-32(34)36(40)38-30-15-11-24(12-16-30)19-25-13-17-31(18-14-25)39-37(41)33-21-27-8-4-6-10-29(27)23-35(33)43-2/h3-18,20-23H,19H2,1-2H3,(H,38,40)(H,39,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEKNNFUFWUDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)C5=CC6=CC=CC=C6C=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights structural and functional differences between the target compound and related molecules from the evidence.
Table 1: Structural and Functional Comparison
*Estimated based on structural analysis.
Key Findings
Structural Complexity: The target compound’s bis-naphthalene system and benzyl-amide linker distinguish it from simpler carboxamide derivatives (e.g., compounds 3a, 13b) .
Substituent Effects :
- Methoxy Position : The 3-methoxy groups on the naphthalene rings may influence electronic properties (e.g., electron-donating effects) compared to compounds with methoxy groups on phenyl rings (e.g., 3a, 13b) .
- Azo vs. Amide Linkers : Azo-containing analogs (e.g., ) exhibit distinct reactivity (e.g., photoisomerization) but lack the stability of amide bonds in the target compound .
Biological Potential: N-Phenylacetamide derivatives (e.g., 13b) demonstrated anticancer activity in vitro , suggesting that the target compound’s amide-rich structure might interact with similar biological targets (e.g., kinases or DNA-binding proteins). Azo derivatives () are used as reagents or dyes, whereas the target’s lack of an azo group may shift its utility toward pharmaceutical or material science applications .
Physicochemical Properties: The target’s higher molecular weight (~545.6 vs. Compared to azo compounds (e.g., : LogP = 6.44), the target’s LogP is likely lower due to fewer hydrophobic groups, which could affect membrane permeability .
Biological Activity
3-Methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide is a complex organic compound with significant potential in various biological applications. Its structure features multiple aromatic rings and functional groups that may influence its biological activity. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-methoxy-N-[4-[[4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]methyl]phenyl]naphthalene-2-carboxamide. Its molecular formula is . The intricate structure is characterized by:
- Aromatic Rings: Contributes to the compound's stability and reactivity.
- Amide Functional Group: Potentially enhances biological interactions.
- Methoxy Groups: May influence solubility and bioavailability.
Synthesis
The synthesis of 3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions, including:
- Suzuki–Miyaura Coupling: A transition metal-catalyzed reaction used to form carbon-carbon bonds.
- Amidation Reactions: To introduce the amide functional group.
These methods allow for the construction of the compound's complex structure while maintaining high yields and purity.
Anticancer Properties
Recent studies have indicated that derivatives of naphthalene and benzamide, including this compound, exhibit promising anticancer activities. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, such as:
- Inhibition of Cell Proliferation: By interfering with cell cycle progression.
- Induction of Apoptosis: Triggering programmed cell death pathways.
A study highlighted that naphthalene derivatives can inhibit tumor growth in vivo, suggesting that 3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide may possess similar properties .
Antiviral Activity
This compound may also exhibit antiviral properties. Research into related compounds has revealed that certain naphthalene derivatives can inhibit viral replication by modulating host cellular mechanisms. For example, studies on N-phenylbenzamide derivatives have demonstrated their ability to increase intracellular levels of antiviral proteins, which inhibit viral replication . This suggests a potential for 3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide to act against viruses like HBV.
The proposed mechanisms through which 3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide exerts its biological effects include:
- Enzyme Inhibition: Binding to specific enzymes involved in cancer cell proliferation or viral replication.
- Signal Transduction Modulation: Affecting pathways that regulate cell survival and apoptosis.
- Gene Expression Regulation: Influencing the expression of genes associated with cancer progression or viral infection.
Case Studies
Several studies have investigated the biological activities of naphthalene-based compounds:
- Anticancer Study: A derivative similar to this compound was tested in vitro against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.
- Antiviral Study: Research on related benzamide derivatives demonstrated significant inhibition of HBV replication in cellular models, suggesting that this compound could be explored for similar antiviral applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
